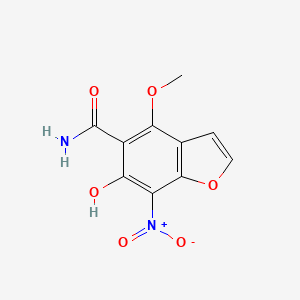![molecular formula C10H7F2NO4 B12887813 2-(Carboxy(hydroxy)methyl)-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12887813.png)
2-(Carboxy(hydroxy)methyl)-4-(difluoromethyl)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Carboxy(hydroxy)methyl)-4-(difluoromethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often utilize catalytic methods to enhance reaction efficiency and reduce costs. The use of continuous flow reactors and automated systems can further streamline the production process, ensuring consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-(Carboxy(hydroxy)methyl)-4-(difluoromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
2-(Carboxy(hydroxy)methyl)-4-(difluoromethyl)benzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications due to its unique structural properties and biological activity.
Industry: The compound is utilized in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-4-(difluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The carboxy(hydroxy)methyl and difluoromethyl groups play a crucial role in modulating the compound’s activity. These groups can influence the compound’s binding affinity to enzymes, receptors, and other biomolecules, thereby affecting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Carboxy(hydroxy)methyl)-4-methylbenzo[d]oxazole
- 2-(Carboxy(hydroxy)methyl)-4-chlorobenzo[d]oxazole
- 2-(Carboxy(hydroxy)methyl)-4-bromobenzo[d]oxazole
Uniqueness
Compared to similar compounds, 2-(Carboxy(hydroxy)methyl)-4-(difluoromethyl)benzo[d]oxazole is unique due to the presence of the difluoromethyl group. This group imparts distinct electronic and steric properties, which can enhance the compound’s reactivity and specificity in various applications .
Propiedades
Fórmula molecular |
C10H7F2NO4 |
|---|---|
Peso molecular |
243.16 g/mol |
Nombre IUPAC |
2-[4-(difluoromethyl)-1,3-benzoxazol-2-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H7F2NO4/c11-8(12)4-2-1-3-5-6(4)13-9(17-5)7(14)10(15)16/h1-3,7-8,14H,(H,15,16) |
Clave InChI |
USLAEYKTTVOGKY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)OC(=N2)C(C(=O)O)O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


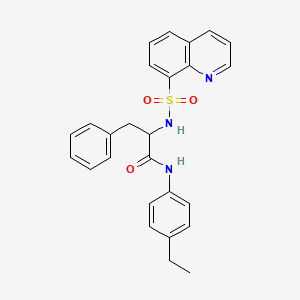



![2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12887774.png)
![7-Butyl-3,8,9-trimethoxybenzo[g]quinoline-4,5,10(1H)-trione](/img/structure/B12887778.png)

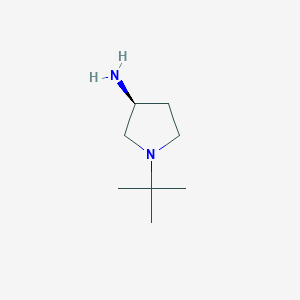
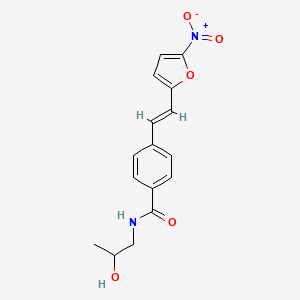

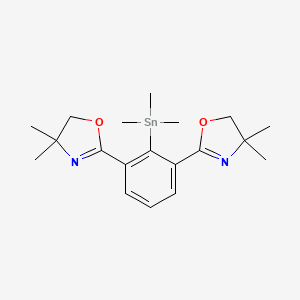

![7-(Benzyloxy)-6-methoxy-9-(3,4,5-trimethoxyphenyl)-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one](/img/structure/B12887808.png)
